Substance p-methyl ester

Tachykinin pharmacology NK-1 receptor agonism Structure-activity relationship

Substance P-methyl ester (SPME; also designated SPOMe or Substance P, [Met-OMet11]) is a synthetic undecapeptide analogue of the endogenous tachykinin Substance P in which the C-terminal methionine carboxamide is replaced with a methyl ester group. With molecular formula C64H99N17O14S, molecular weight 1362.59 g/mol, and CAS registry number 76260-78-1, this compound functions as a selective agonist for the neurokinin-1 (NK-1) receptor.

Molecular Formula C64H99N17O14S
Molecular Weight 1362.6 g/mol
Cat. No. B1581023
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSubstance p-methyl ester
Synonymsmethyl ester-SP
methyl ester-substance P
substance P, methyl ester-
Molecular FormulaC64H99N17O14S
Molecular Weight1362.6 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(CCSC)C(=O)OC)NC(=O)CNC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C3CCCN3C(=O)C(CCCCN)NC(=O)C4CCCN4C(=O)C(CCN=C(N)N)N
InChIInChI=1S/C64H99N17O14S/c1-38(2)34-46(57(88)77-45(28-33-96-4)63(94)95-3)73-53(84)37-72-54(85)47(35-39-16-7-5-8-17-39)78-58(89)48(36-40-18-9-6-10-19-40)79-56(87)42(24-26-51(67)82)74-55(86)43(25-27-52(68)83)75-59(90)50-23-15-32-81(50)62(93)44(21-11-12-29-65)76-60(91)49-22-14-31-80(49)61(92)41(66)20-13-30-71-64(69)70/h5-10,16-19,38,41-50H,11-15,20-37,65-66H2,1-4H3,(H2,67,82)(H2,68,83)(H,72,85)(H,73,84)(H,74,86)(H,75,90)(H,76,91)(H,77,88)(H,78,89)(H,79,87)(H4,69,70,71)/t41-,42-,43-,44-,45-,46-,47-,48-,49-,50-/m0/s1
InChIKeyCWWARWOPSKGELM-SARDKLJWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Substance P-methyl ester (CAS 76260-78-1): Procurement-Relevant Identity and Specifications for NK-1 Tachykinin Research


Substance P-methyl ester (SPME; also designated SPOMe or Substance P, [Met-OMet11]) is a synthetic undecapeptide analogue of the endogenous tachykinin Substance P in which the C-terminal methionine carboxamide is replaced with a methyl ester group . With molecular formula C64H99N17O14S, molecular weight 1362.59 g/mol, and CAS registry number 76260-78-1, this compound functions as a selective agonist for the neurokinin-1 (NK-1) receptor [1]. It is supplied as a white lyophilized powder with purity specifications typically ≥95–98% by HPLC and is intended exclusively for research applications in neuroscience, pharmacology, and biochemical receptor studies [2].

Why Substance P-methyl ester Cannot Be Replaced by Substance P Free Acid or Truncated SP Fragments in NK-1-Focused Assays


Compounds within the Substance P analogue class are not functionally interchangeable. The C-terminal modification in Substance P-methyl ester—replacement of the native carboxamide with a methyl ester—produces a distinct pharmacological profile that differs substantially from both the parent peptide Substance P and the free acid form in terms of receptor activation potency and selectivity [1]. While the methyl ester retains NK-1 receptor agonist activity, the free acid (C-terminal carboxylate) exhibits a precipitous loss of potency, and the truncated SP(7–11) fragment lacks detectable functional activity in tissue preparations [1][2]. The hydrophobicity conferred by the methyl ester influences both receptor interaction and resistance to peptidases, rendering generic substitution scientifically invalid without quantitative potency compensation [1].

Quantitative Differentiation of Substance P-methyl ester Versus Closest Analogues: Procurement Evidence for NK-1 Agonist Selection


Functional Potency Comparison: SPME vs Substance P vs Substance P Free Acid in Salivation and Ileum Contraction

In a direct head-to-head functional comparison, Substance P-methyl ester (SPME) exhibited 30% of the potency of Substance P (SP) in stimulating salivation in rats, yet demonstrated equipotent activity to SP in inducing guinea pig ileum contraction in vitro. In striking contrast, Substance P free acid—which bears a C-terminal carboxylate instead of the methyl ester—was only 0.1% as potent as SP in salivation and 0.9% as potent in ileum contraction [1]. This tissue-dependent potency profile indicates that the methyl ester modification preserves NK-1 receptor activation capacity in smooth muscle preparations while partially attenuating secretory responses.

Tachykinin pharmacology NK-1 receptor agonism Structure-activity relationship Peptide analogue comparison

Receptor Subtype Selectivity Profiling: NK-1 vs NK-2 vs NK-3 Activity of SPME and Related Alkyl Esters

Structure-activity relationship studies on [Orn6]-SP6–11 analogues demonstrate that replacement of the Met11 SCH3 group with a COOR ester moiety (R = methyl, ethyl, n-propyl, n-butyl, cyclohexyl) yields compounds that function as full agonists at NK-1 and NK-2 receptor preparations but exhibit little agonist activity at NK-3 preparations [1]. Within this series, the methyl ester (SP-OMe) serves as the reference agonist. Notably, the t-butyl ester analogue demonstrates enhanced activity relative to SP-OMe at NK-1 receptors, indicating that the methyl ester represents a baseline alkyl ester for receptor subtype comparisons rather than the potency-optimized analogue [1]. This class-level inference confirms that SPME's pharmacological identity is defined by its NK-1/NK-2 dual activity with negligible NK-3 activation.

Receptor subtype selectivity NK-1/NK-2/NK-3 pharmacology Tachykinin receptor profiling Alkyl ester SAR

Functional Activity vs Inactive Fragment: SPME vs SP(7–11) in Cochlear Neurotransmission

In the guinea pig cochlea, perfusion with Substance P-methyl ester (SPME) at concentrations >10⁻⁶ M produced dose-dependent increases in the amplitudes of the compound action potential (CAP) and negative summating potential, effects that were blocked by the Substance P antagonist [D-Pro², D-Trp⁷·⁹]-SP [1]. In the same preparation, the Substance P fragment 7–11—an analogue lacking the N-terminal portion of the peptide—produced no detectable changes in cochlear potentials [1]. This cross-study comparable evidence demonstrates that SPME retains the functional activity of the full-length peptide backbone, whereas the truncated SP(7–11) fragment is biologically inert in this system.

Cochlear electrophysiology NK-1 receptor function Auditory neuroscience Peptide fragment comparison

Relative Activity Ranking Among Synthetic NK-1 Agonists: SPME vs GR73632 and [Glp6,l-Pro9]-SP(6–11)

In the field-stimulated guinea pig vas deferens preparation—a model for studying NK-1 modulation of sympathetic neurotransmission—Substance P-methyl ester exhibited a relative activity of 0.78 compared to Substance P (SP = 1.0). In the same study, the synthetic NK-1 selective agonist [Glp⁶,l-Pro⁹]-SP(6–11) was 9.3-fold more active than SP, and GR73632 was 120-fold more active than SP [1]. These cross-study comparable data position SPME as an intermediate-potency NK-1 agonist within the broader landscape of synthetic Substance P analogues, providing a benchmark for comparative pharmacological studies.

NK-1 agonist ranking Sympathetic neurotransmission Vas deferens pharmacology Agonist potency comparison

Tissue-Selective Relaxation Potency: SPME vs Substance P in Canine Cerebral Artery

In dog isolated middle cerebral artery precontracted with prostaglandin F₂α, Substance P-methyl ester (SPOMe) produced endothelium-dependent relaxation with a similar maximum effect to Substance P (SP), but was approximately 6-fold less potent than SP [1]. In contrast, the selective NK-2 agonist GR64349 and the NK-3 agonist senktide were only weakly active, being at least 425-fold and 245-fold less potent than SP, respectively [1]. This cross-study comparable evidence demonstrates that SPME maintains NK-1-mediated cerebrovascular relaxant activity with a modest potency reduction relative to SP, while NK-2 and NK-3 agonists are functionally negligible in this preparation.

Cerebrovascular pharmacology Endothelium-dependent relaxation NK-1 receptor characterization Vascular tissue selectivity

Cholinergic Modulation in Hippocampal Slices: Functional Activity of SPME Validated by NK-1 Antagonist Blockade

In mouse hippocampal slice preparations, Substance P-methyl ester (SPME; 0.1–1 μM) reversibly enhanced membrane depolarization and oscillatory activity induced by the cholinergic agonist carbachol (0.1–100 μM) in CA1 pyramidal neurons [1]. This effect was prevented by the selective NK-1 receptor antagonist SR 140333 (4 μM), confirming that SPME's action is mediated specifically through NK-1 receptors [1]. The study further notes that SPME is a peptidase-resistant analogue of Substance P, a property that contributes to its utility in tissue preparations where endogenous peptidase activity would otherwise degrade the native peptide [1].

Hippocampal electrophysiology Cholinergic transmission NK-1 receptor modulation Peptidase resistance

Optimal Research Applications for Substance P-methyl ester Based on Validated Quantitative Differentiation Evidence


NK-1 Receptor Pharmacological Profiling Requiring Defined Intermediate Potency

Substance P-methyl ester is optimally deployed as a reference NK-1 agonist in pharmacological profiling studies where native Substance P activity serves as a baseline comparator. With relative activity of 0.78 in vas deferens preparations [1] and 30% potency in salivation assays [2], SPME provides a defined intermediate potency window. Researchers comparing novel NK-1 ligands can use SPME to benchmark agonist efficacy without the receptor desensitization risks associated with higher-potency analogues such as GR73632 (120-fold more active than SP) [1].

Cerebrovascular and Smooth Muscle NK-1 Functional Studies

For investigators studying NK-1-mediated relaxation in cerebral arteries or contraction in gastrointestinal smooth muscle, SPME offers validated functional activity with tissue-specific potency differences. In canine middle cerebral artery, SPME is approximately 6-fold less potent than Substance P while achieving similar maximal relaxation [3]. In guinea pig ileum, SPME is equipotent to SP [2]. This differential potency across vascular and non-vascular smooth muscle makes SPME a valuable tool for comparative tissue pharmacology studies examining NK-1 receptor reserve and signaling efficiency.

Neuroscience Investigations Requiring Peptidase-Resistant NK-1 Agonist

SPME is indicated for electrophysiological and neuropharmacological studies in tissue slice or in vivo preparations where endogenous neutral endopeptidase activity would otherwise degrade native Substance P. The methyl ester modification confers enhanced resistance to peptidases [4], enabling sustained NK-1 receptor activation in preparations such as hippocampal slices [4] and cochlear perfusion models [5]. Researchers requiring prolonged NK-1 stimulation without continuous peptide replenishment should prioritize SPME over unmodified Substance P.

Structure-Activity Relationship Studies of Tachykinin C-Terminal Modifications

SPME serves as the foundational methyl ester reference compound within the broader series of C-terminal alkyl ester Substance P analogues. As established in structure-activity relationship studies, the methyl ester variant exhibits NK-1/NK-2 dual agonism with negligible NK-3 activity—a profile shared across the alkyl ester series but with potency variations depending on ester bulk [6]. Researchers synthesizing or evaluating novel C-terminal-modified tachykinin analogues should procure SPME as the benchmark methyl ester comparator for assessing relative potency and receptor subtype selectivity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for Substance p-methyl ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.